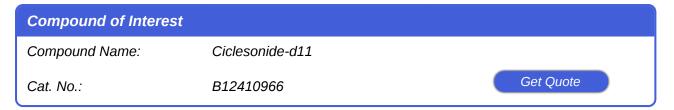


Ciclesonide-d11 certificate of analysis explained

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An In-depth Technical Guide to the Certificate of Analysis for Ciclesonide-d11

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like **Ciclesonide-d11** is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of quantitative analytical methods. **Ciclesonide-d11** is the deuterium-labeled version of Ciclesonide, a corticosteroid prodrug used in the treatment of asthma.[1][2] Its deuterated analog serves as an ideal internal standard in pharmacokinetic and bioanalytical studies to quantify Ciclesonide and its active metabolite, desisobutyryl-ciclesonide (des-CIC).[3][4][5][6][7]

This guide offers a detailed explanation of the data and experimental protocols typically presented in a CoA for **Ciclesonide-d11**.

Data Presentation

A typical Certificate of Analysis for **Ciclesonide-d11** will contain the following key quantitative data, summarized here for clarity.

Table 1: General Information and Physicochemical Properties



Parameter	Specification	
Product Name	Ciclesonide-d11 (Mixture of Diastereomers)	
CAS Number	1225382-85-3	
Molecular Formula	C32H33D11O7	
Molecular Weight	551.76 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in Methanol, Acetonitrile, DMSO	

Table 2: Quality Control and Purity Analysis

Analytical Test	Method	Result
Chemical Purity	High-Performance Liquid Chromatography (HPLC)	>95%[8]
Isotopic Purity (Deuterium Incorporation)	Mass Spectrometry (MS)	≥98%
Residual Solvents	Gas Chromatography (GC)	Conforms to specification
Identity	¹ H-NMR, Mass Spectrometry	Conforms to structure

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. A reversed-phase HPLC method is typically employed for **Ciclesonide-d11**.

Instrumentation: A standard HPLC system equipped with a UV detector.



- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.
- Mobile Phase: A gradient or isocratic elution using a mixture of organic solvent (e.g., acetonitrile or methanol) and water. For instance, a mobile phase of ethanol and water (70:30, v/v) has been reported.[6]
- Flow Rate: A typical flow rate is around 1.0 mL/min.
- Detection: UV detection at a wavelength of 242 nm is suitable for Ciclesonide.[6][9]
- Procedure: A solution of Ciclesonide-d11 is prepared in a suitable solvent (e.g., methanol)
 and injected into the HPLC system. The chromatogram is recorded, and the area of the main
 peak corresponding to Ciclesonide-d11 is compared to the total area of all peaks to
 calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic enrichment of **Ciclesonide-d11**. It is often coupled with liquid chromatography (LC-MS/MS).

- Instrumentation: A high-resolution mass spectrometer, such as a triple quadrupole or time-offlight (TOF) instrument, coupled to an LC system.
- Ionization Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) can be used.[3][4][5]
- Analysis Mode: For identity confirmation, a full scan analysis is performed to observe the
 molecular ion peak corresponding to the deuterated compound. For isotopic purity, the
 relative intensities of the mass isotopologues are measured.
- Procedure: A dilute solution of **Ciclesonide-d11** is infused into the mass spectrometer. The resulting mass spectrum will show a distribution of ions. The isotopic purity is determined by comparing the intensity of the peak for the fully deuterated molecule (d11) to the intensities of peaks for molecules with fewer deuterium atoms (d0 to d10).



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of **Ciclesonide-d11** and to ensure that deuteration has occurred at the intended positions.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₀ (DMSO-d₀).
- Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The spectrum is then compared to that of a non-deuterated Ciclesonide standard. The absence or significant reduction of signals at specific chemical shifts confirms the location of deuterium incorporation.

Mandatory Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the analysis of **Ciclesonide-d11**.



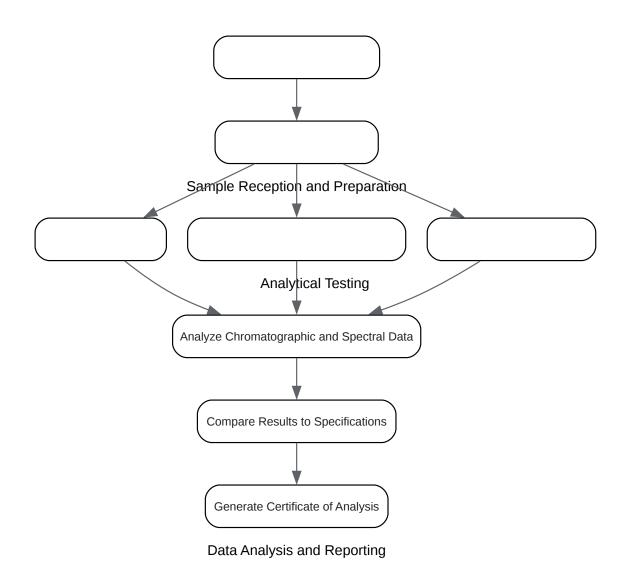


Figure 1: General Workflow for Certificate of Analysis





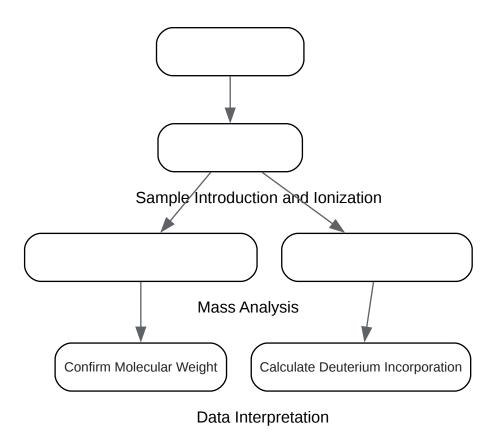


Figure 3: LC-MS/MS Analysis for Identity and Isotopic Purity

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